molecular formula C12H15BrN2O2 B1389839 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide CAS No. 1138442-79-1

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide

Cat. No.: B1389839
CAS No.: 1138442-79-1
M. Wt: 299.16 g/mol
InChI Key: BKVXLKQMWPZVPV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves several steps. One common method includes the bromination of acetyl derivatives followed by amination and subsequent coupling with isopropylbenzamide . The reaction conditions typically involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide involves its interaction with specific molecular targets. The bromine atom in the compound can form covalent bonds with nucleophilic sites in proteins or other biomolecules, leading to modifications that can be studied in various biochemical assays . The exact pathways and molecular targets depend on the specific application and experimental conditions.

Comparison with Similar Compounds

3-[(2-Bromoacetyl)amino]-N-isopropylbenzamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in research settings.

Properties

IUPAC Name

3-[(2-bromoacetyl)amino]-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O2/c1-8(2)14-12(17)9-4-3-5-10(6-9)15-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVXLKQMWPZVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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